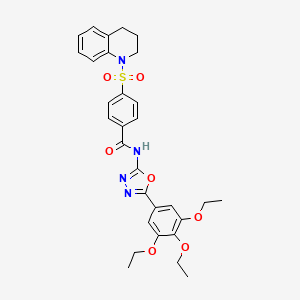
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound characterized by its unique structure that incorporates sulfonamide and oxadiazole functionalities. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.
科学的研究の応用
This compound has multifaceted applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its interaction with specific enzymes and proteins, influencing cellular pathways.
Medicine: : Potential therapeutic agent with research focusing on its anti-inflammatory and anticancer properties.
Industry: : Employed in the development of specialty chemicals and materials due to its unique structural features.
準備方法
Synthetic Routes and Reaction Conditions
Step 1: : The synthesis typically begins with the formation of the 3,4-dihydroquinoline moiety via the reduction of quinoline.
Step 2: : Introduction of the sulfonyl group through sulfonation, forming 3,4-dihydroquinolin-1(2H)-yl sulfonamide.
Step 3: : Concurrently, 5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazole is synthesized via cyclization of a hydrazide derivative with ethyl orthoformate.
Step 4: : The final step involves the coupling of the oxadiazole and sulfonamide intermediates using a peptide coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
The industrial production often employs high-yield batch processes with stringent control of reaction temperatures, times, and purification steps to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly affecting the dihydroquinoline moiety.
Reduction: : Reduction can alter the oxadiazole ring, opening possibilities for further functionalization.
Substitution: : Electrophilic and nucleophilic substitutions are possible, primarily on the benzamide and triethoxyphenyl components.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide in acidic media.
Reduction: : Metal hydrides like sodium borohydride or catalytic hydrogenation.
Substitution: : Halogenation using N-bromosuccinimide, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products Formed
Oxidation yields quinoline derivatives.
Reduction products include partially or fully reduced oxadiazole derivatives.
Substitution reactions yield various functionalized derivatives depending on the reacting nucleophiles.
作用機序
Molecular Targets: : Primarily targets enzymes involved in oxidative stress pathways, inhibiting or modulating their activity.
Pathways Involved: : Interacts with cellular signaling pathways related to apoptosis and inflammation, potentially offering therapeutic benefits in treating related diseases.
類似化合物との比較
Compared to other sulfonyl and oxadiazole-based compounds, 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide stands out due to its unique combination of functional groups which confer enhanced biological activity and stability.
List of Similar Compounds
4-(N-(3-chlorophenyl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
This gives an in-depth look at the compound from various scientific perspectives. Anything more specific you'd like to know?
特性
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O7S/c1-4-38-25-18-22(19-26(39-5-2)27(25)40-6-3)29-32-33-30(41-29)31-28(35)21-13-15-23(16-14-21)42(36,37)34-17-9-11-20-10-7-8-12-24(20)34/h7-8,10,12-16,18-19H,4-6,9,11,17H2,1-3H3,(H,31,33,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFOUVORPCJZHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea](/img/structure/B2366418.png)
![2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one](/img/structure/B2366421.png)
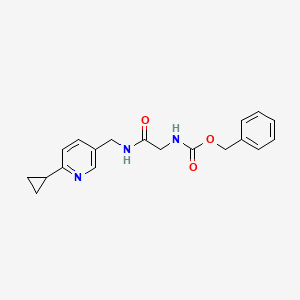
![2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile](/img/structure/B2366424.png)
![N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2366426.png)
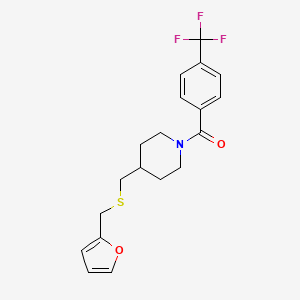
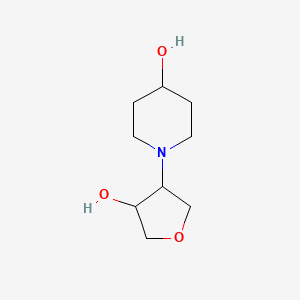
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2366429.png)
![N-(1-Cyanocyclopropyl)-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B2366431.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide](/img/structure/B2366432.png)
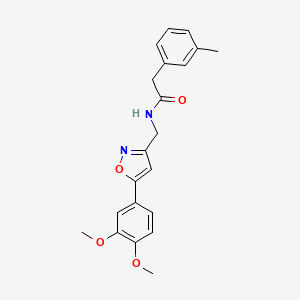
![3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2366437.png)
